molecular formula C15H13N5O4 B2792457 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1903615-07-5

3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2792457
CAS No.: 1903615-07-5
M. Wt: 327.3
InChI Key: LRLXJPGGWJGFDT-UHFFFAOYSA-N
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Description

3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound belonging to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and efficiency. This might involve the use of continuous flow reactors, which can enhance reaction rates and improve product purity. Additionally, the use of catalysts and specific reaction conditions (e.g., temperature, pressure, solvent choice) would be carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: : The triazole ring can be reduced to form aminotriazole derivatives.

  • Substitution: : The azetidine and oxazolidinone rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Phenolic derivatives, which can be further modified for various applications.

  • Reduction: : Aminotriazole derivatives, which may have biological activity.

  • Substitution: : Substituted azetidine and oxazolidinone derivatives, which can be used in further synthetic applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole and oxazolidinone rings make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound's ability to interact with various enzymes and receptors makes it a valuable tool for studying biological processes. It can be used to develop new drugs or as a probe to understand enzyme mechanisms.

Medicine

The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may allow it to bind to specific biological targets, making it useful in drug design.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, inhibiting or activating them to produce a therapeutic effect. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Triazole derivatives: : These compounds share the triazole ring but may differ in their substituents and overall structure.

  • Azetidine derivatives: : These compounds contain the azetidine ring but lack the triazole and oxazolidinone functionalities.

  • Oxazolidinone derivatives: : These compounds have the oxazolidinone ring but may not include the triazole or azetidine rings.

Properties

IUPAC Name

3-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c21-13-9-24-15(23)19(13)11-7-18(8-11)14(22)12-6-16-20(17-12)10-4-2-1-3-5-10/h1-6,11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLXJPGGWJGFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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